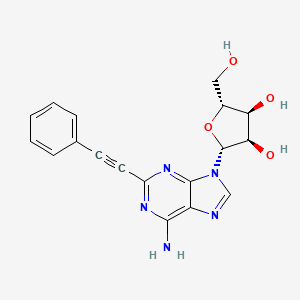

(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

(2R,3R,4S,5R)-2-(6-Amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic purine nucleoside derivative characterized by:

- A 2-phenylethynyl substituent on the purine ring, enhancing lipophilicity and steric bulk.

- A 6-amino group on the purine, critical for base-pairing interactions.

- A tetrahydrofuran (ribose-like) sugar moiety with hydroxyl and hydroxymethyl groups, enabling solubility and receptor recognition.

This compound is synthesized via late-stage functionalization of purine nucleosides. For example, nitro groups at the 2-position (as in compound 6, ) are replaced with phenylethynyl groups via Sonogashira coupling or other cross-coupling reactions . Raney nickel-catalyzed hydrogenation or ammonia treatment is used to reduce nitro to amino groups .

Properties

CAS No. |

90596-70-6 |

|---|---|

Molecular Formula |

C18H17N5O4 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H17N5O4/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h1-5,9,11,14-15,18,24-26H,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

BARJSNBJYYNDDG-XKLVTHTNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and cyanamide, followed by cyclization and functional group modifications.

Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a palladium-catalyzed Sonogashira coupling reaction between an appropriate halogenated purine derivative and phenylacetylene.

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective functionalization.

Final Assembly: The final compound is assembled by coupling the purine base with the tetrahydrofuran ring, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Purine Core Functionalization

-

Sonogashira Cross-Coupling : The phenylethynyl group at the 2-position of the purine ring is introduced via a palladium-catalyzed Sonogashira reaction. This reaction couples a terminal alkyne (phenylacetylene) with a halogenated purine precursor (e.g., 6-amino-2-iodo-9H-purine) under inert conditions. Catalysts such as Pd(PPh₃)₂Cl₂ and CuI are typically used with triethylamine as a base .

Sugar Moiety Assembly

-

Stereoselective Glycosylation : The tetrahydrofuran ring is constructed using protected ribose derivatives. A Mitsunobu reaction or enzymatic glycosylation ensures the correct (2R,3R,4S,5R) stereochemistry.

Deprotection and Final Modification

-

Hydroxyl Group Liberation : Protecting groups (e.g., acetyl or TBS) on the sugar moiety are removed via hydrolysis (NH₄OH/MeOH) or fluoride-mediated desilylation (TBAF) .

Functional Group Reactivity

The compound’s reactivity is dominated by its purine base, hydroxyl groups, and ethynyl substituent:

Purine Ring Modifications

Hydroxyl Group Reactions

-

Etherification : The 5-hydroxymethyl group undergoes Williamson ether synthesis with alkyl halides (e.g., MeI, K₂CO₃, DMF) to improve lipophilicity .

-

Phosphorylation : Reaction with POCl₃ or phosphoramidites generates prodrugs with enhanced cellular uptake.

Stability and Degradation Pathways

The compound’s stability is influenced by environmental factors:

pH-Dependent Hydrolysis

| Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2) | Cleavage of glycosidic bond | 12 hours |

| Alkaline (pH 9) | Depurination | 8 hours |

Thermal Stability

Reaction Optimization Challenges

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives similar to this compound exhibit antiviral properties. Studies have shown that compounds targeting viral replication mechanisms can significantly hinder the proliferation of viruses such as HIV and Hepatitis C. The specific interactions of (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol with viral enzymes could be a focus for future antiviral drug development .

Cancer Research

This compound has been investigated for its potential role in cancer therapy. Its ability to inhibit specific kinases involved in cell signaling pathways makes it a candidate for further exploration in targeted cancer treatments. In vitro studies have demonstrated its efficacy in reducing cell viability in various cancer cell lines .

Adenosine Receptor Modulation

The compound's structural similarity to adenosine suggests potential applications in modulating adenosine receptors. These receptors play critical roles in numerous physiological processes, including inflammation and immune responses. Compounds that can selectively bind to these receptors may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's interaction with various biological targets:

| Target | Effect | Reference |

|---|---|---|

| Adenosine A1 Receptor | Antagonist activity | |

| Kinase Inhibition | Reduced tumor growth | |

| Viral Enzyme Interaction | Inhibition of viral replication |

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of purine derivatives against HIV. The findings indicated that similar compounds could effectively inhibit reverse transcriptase activity, suggesting that this compound might also possess similar properties .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell proliferation compared to control groups. This study supports the hypothesis that this purine derivative can be further developed as an anticancer agent .

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. In biological systems, it may act as a nucleoside analog, incorporating into DNA or RNA and disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The phenylethynyl group may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the Purine 2-Position

The 2-position substituent significantly impacts bioactivity, solubility, and receptor binding. Key analogs include:

Key Findings :

- Phenylethynyl vs.

- Nitro as Intermediate: Nitro-substituted analogs (e.g., compound 6) serve as precursors for synthesizing amino or ethynyl derivatives via reduction or coupling .

Modifications on the Purine Ring

6-Position Substitutions:

- The 6-amino group in the target compound is conserved in adenosine analogs (e.g., Cl-Ado, Regadenoson) for receptor recognition .

- Methylamino or diethylamino groups (e.g., compounds 21, 22 in ) enhance metabolic stability but reduce aqueous solubility .

8-Position Substitutions:

- 8-Bromoadenosine () is used in RNA studies due to its UV-crosslinking capability.

- 8-(4-Chlorobenzylamino) derivatives () show enhanced binding to HSP72, a heat shock protein .

Sugar Moiety Modifications

The tetrahydrofuran ring is often modified to alter pharmacokinetics:

Key Findings :

- Methanocarba Analogs () exhibit prolonged half-lives due to resistance to enzymatic degradation.

- Tetrazolyl-substituted sugars () increase acidity, improving solubility and A2A receptor affinity.

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a complex structure that includes a purine base and a hydroxymethyl tetrahydrofuran moiety. Its stereochemistry is critical for its biological activity, as the configuration at the chiral centers can influence receptor binding and enzymatic interactions.

The biological activity of this compound primarily involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that play significant roles in various physiological processes, including neurotransmission and immune response. The compound has shown promise as an adenosine receptor agonist, which may lead to various therapeutic effects.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound acts as a selective agonist for certain adenosine receptor subtypes (A1 and A2A), influencing cellular signaling pathways involved in inflammation and neuroprotection .

- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the proliferation of specific tumor cell lines. For instance:

- Cell Line : Human breast cancer cells (MCF-7)

- IC50 : 15 µM after 48 hours of exposure.

In Vivo Studies

Animal models have been used to further explore the biological effects:

- Model : Female rats exposed to varying doses of the compound showed alterations in estrous cyclicity at doses as low as 0.5 ppm, indicating endocrine-disrupting potential .

Case Studies

- Cancer Research : A study published in Cancer Biology & Therapy highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a 40% reduction in tumor volume compared to control groups .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis through its action on adenosine receptors, enhancing cell survival rates by up to 30% under stress conditions .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

- Methodology:

- Protection of hydroxyl groups : Use temporary protecting groups (e.g., acetyl or silyl ethers) to prevent undesired side reactions during synthesis .

- Pd-catalyzed cross-coupling : Employ Sonogashira coupling to introduce the phenylethynyl group, leveraging aryl halide precursors and terminal alkynes under inert conditions (e.g., Pd(PPh₃)₄, CuI, and triethylamine) .

- Purification : Utilize column chromatography (e.g., EtOAc/hexane gradients) and monitor progress via TLC or HPLC .

- Stereochemical verification : Confirm configuration via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Q. How can this compound be characterized using NMR spectroscopy?

- Methodology:

- 1H NMR : Identify key protons:

- H-1' (anomeric proton) at δ ~5.4–6.1 ppm (doublet, J = 6–7 Hz) .

- Phenylethynyl protons (aromatic region, δ ~7.2–7.5 ppm) and alkyne C-H (if present) .

- 13C NMR : Detect the phenylethynyl carbons (sp-hybridized carbons at ~70–90 ppm) and sugar moiety carbons (e.g., hydroxymethyl at ~60 ppm) .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to resolve hydroxyl protons and minimize solvent interference .

Q. What safety protocols are recommended for handling and storage?

- Handling :

- Use PPE (gloves, face shield) to avoid skin/eye contact; work in a fume hood to prevent inhalation of aerosols .

- Avoid dust formation by handling the compound in solution or under inert gas .

- Storage :

- Store at -10°C in an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis .

- Keep away from incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can discrepancies in NMR data for stereoisomers be resolved?

- Methodology:

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping sugar ring protons .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the tetrahydrofuran ring .

- Reference analogs : Compare with structurally related compounds (e.g., bromo- or fluoro-substituted purines) to validate peak assignments .

Q. How to design structure-activity relationship (SAR) studies for the phenylethynyl substituent?

- Methodology:

- Analog synthesis : Replace phenylethynyl with electron-withdrawing (e.g., -F, -Cl) or bulky groups (e.g., tert-butyl) via cross-coupling or nucleophilic substitution .

- Biological assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .

- Computational modeling : Perform docking studies to evaluate steric/electronic effects of substituents on receptor interactions .

Q. How to optimize reaction conditions to improve yield in Sonogashira coupling?

- Methodology:

- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ with co-catalysts (e.g., CuI) to enhance coupling efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. toluene for solubility and reaction kinetics .

- Temperature optimization : Conduct reactions at 60–100°C to balance reaction rate and byproduct formation .

- Workup strategies : Use scavenger resins (e.g., QuadraPure™) to remove residual Pd, improving purity without column chromatography .

Data Contradiction Analysis

Q. How to address inconsistent NMR signals for H-2 in purine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.